molecular formula C18H16FNO3 B6611028 methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate CAS No. 2866308-05-4

methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate

Cat. No.: B6611028
CAS No.: 2866308-05-4
M. Wt: 313.3 g/mol
InChI Key: DOEWHRWQCJBCSF-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to the indole core, making it a unique and versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative of the indole with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the benzyloxy group.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used as a probe to study biological pathways involving indole derivatives.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate depends on its interaction with specific molecular targets. The benzyloxy group and fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The indole core can interact with various biological macromolecules, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

    Methyl 4-(benzyloxy)-1H-indole-2-carboxylate: Lacks the fluorine and methyl groups, which may affect its biological activity and chemical reactivity.

    Methyl 6-fluoro-7-methyl-1H-indole-2-carboxylate: Lacks the benzyloxy group, which can influence its solubility and interaction with biological targets.

    Methyl 4-(benzyloxy)-6-fluoro-1H-indole-2-carboxylate: Lacks the methyl group, which can alter its steric and electronic properties.

Uniqueness: Methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyloxy group, fluorine atom, and methyl group makes it a versatile compound for various applications, distinguishing it from other indole derivatives.

Properties

IUPAC Name

methyl 6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-11-14(19)9-16(23-10-12-6-4-3-5-7-12)13-8-15(18(21)22-2)20-17(11)13/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEWHRWQCJBCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1NC(=C2)C(=O)OC)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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